molecular formula C19H23ClN4O B2945386 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea CAS No. 1172698-01-9

1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea

Cat. No. B2945386
CAS RN: 1172698-01-9
M. Wt: 358.87
InChI Key: WGQSQESVCBGODR-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.

Scientific Research Applications

Antimycobacterial Properties

1,5-Diphenylpyrrole derivatives, including compounds with structures similar to 1-(3-Chlorophenyl)-3-(4-((4-methylpiperazin-1-yl)methyl)phenyl)urea, have been investigated for their antimycobacterial activity. These compounds have shown significant activity against Mycobacterium tuberculosis, with some derivatives demonstrating better efficacy than standard treatments like streptomycin. This indicates a potential for these compounds in the development of new antimycobacterial drugs (Biava et al., 2008).

Corrosion Inhibition

Studies on compounds closely related to this compound have shown effective corrosion inhibition properties for mild steel in acidic solutions. These compounds act as mixed-type inhibitors, improving the lifespan and durability of metal structures in corrosive environments (Bahrami & Hosseini, 2012).

Anticancer Activity

The structural motif of this compound is found in compounds evaluated for their anticancer properties. Derivatives of this structure have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential utility as anticancer agents. The mode of action includes inhibition of key cellular processes, making these compounds interesting candidates for further cancer research (Feng et al., 2020).

Neurological Effects

Certain urea derivatives, including those structurally related to this compound, have been studied for their effects on bioelectric activity and ion content in brain structures. These compounds have shown potential in modulating neuronal activity and could be of interest in the development of treatments for neurological disorders (Vengerovskii et al., 2014).

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c1-23-9-11-24(12-10-23)14-15-5-7-17(8-6-15)21-19(25)22-18-4-2-3-16(20)13-18/h2-8,13H,9-12,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQSQESVCBGODR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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